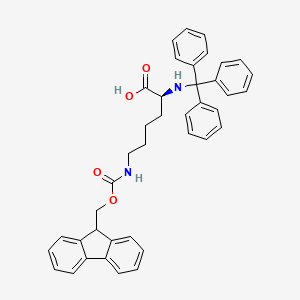

Trt-Lys(Fmoc)-OH

Description

Contextualization within Protected Amino Acid Building Blocks

In peptide synthesis, the use of protecting groups is fundamental to prevent side reactions, such as polymerization and self-coupling. biosynth.com Trt-Lys(Fmoc)-OH is a prime example of a protected amino acid building block, where reactive moieties on the amino acid are temporarily masked. biosynth.com These building blocks are essential for the controlled, sequential addition of amino acids to a growing peptide chain. peptide.com The Fmoc group, known for its base-lability, serves as a temporary protecting group for the α-amino terminus. biosynth.comnih.gov Conversely, the acid-labile Trt group provides more permanent protection for the lysine (B10760008) side chain throughout the synthesis cycles. peptide.com The inherent hydrophobicity and aromaticity of the Fmoc group can also promote the association of building blocks during synthesis.

Significance of Orthogonal Protecting Group Strategies in Chemical Synthesis

The true power of this compound lies in its adherence to the principle of orthogonal protection. peptide.comiris-biotech.de This strategy involves using protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. biosynth.comiris-biotech.de In the case of this compound, the Fmoc group is cleaved by a base, typically piperidine (B6355638), while the Trt group is removed by an acid, such as trifluoroacetic acid (TFA). iris-biotech.de

This orthogonality is a significant advantage over older methods, like the Boc/Bzl strategy, where both protecting groups are acid-labile and their selective removal relies on differences in acid strength, making it a quasi-orthogonal system. peptide.combiosynth.compeptide.com The Fmoc/Trt combination allows for selective deprotection, which is crucial for synthesizing complex peptides, including those with side-chain modifications like lipidation or the attachment of fluorescent tags. peptide.comnih.govbeilstein-journals.orgiris-biotech.de For instance, the side chain can be deprotected on the solid support to allow for specific chemical modifications before the final cleavage of the peptide from the resin.

The use of the Trt group for side-chain protection offers an advantage over the commonly used tert-butyloxycarbonyl (Boc) group in certain situations. The Trt group is more readily cleaved and scavenged during the final TFA cleavage step, which can lead to higher quality peptides with fewer side products resulting from incomplete deprotection. cem.comcem.com

Historical Development and Evolution of Lysine Derivatives in Solid-Phase Peptide Synthesis

The advent of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963 revolutionized the field by anchoring the growing peptide chain to an insoluble resin support. peptide.com The initial strategies predominantly used the Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection. nih.govpeptide.com

A major evolution in SPPS came with the introduction of the base-labile Fmoc protecting group by Carpino and Han in 1970. peptide.com This paved the way for the development of the Fmoc/tBu orthogonal protection strategy in 1978, which quickly became a cornerstone of modern peptide synthesis. peptide.comnih.gov This strategy utilizes the base-labile Fmoc group for the Nα-amino group and acid-labile groups like tert-butyl (tBu) for side-chain protection. peptide.com

For lysine, various side-chain protecting groups have been employed over the years. In Boc chemistry, derivatives like benzyloxycarbonyl (Z) and 2-chlorobenzyloxycarbonyl (2-ClZ) protected lysine were common. peptide.com With the rise of Fmoc chemistry, Fmoc-Lys(Boc)-OH became a widely used building block. ambeed.com However, the development of other protecting groups for the lysine side-chain, such as the highly acid-labile trityl (Trt) and its derivatives like 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt), provided chemists with a broader toolkit. beilstein-journals.orgiris-biotech.de These trityl-based groups offer different degrees of acid lability, allowing for even more nuanced orthogonal strategies. beilstein-journals.org The introduction of groups like Dde and ivDde, which are cleaved by hydrazine, further expanded the possibilities for synthesizing complex, branched, and cyclic peptides. The evolution of these lysine derivatives, including this compound, has been instrumental in advancing the synthesis of increasingly complex and modified peptides for a wide range of research applications. beilstein-journals.orgnih.govchemimpex.com

| Property | Value | Source |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid | nih.gov |

| Molecular Formula | C40H38N2O4 | nih.govpeptide.comiris-biotech.de |

| Molecular Weight | 610.7 g/mol | nih.govpeptide.com |

| CAS Number | 111061-54-2 | iris-biotech.deiris-biotech.de |

| Alternate CAS Number | 719892-61-2 | nih.govpeptide.com |

| Appearance | Powder | |

| Storage Temperature | 2-8°C | iris-biotech.de |

Table 1: Physicochemical Properties of this compound

| Research Finding | Application/Significance | Source(s) |

| The Trt group is more easily removed during TFA cleavage than the Boc group. | Results in higher quality peptides with fewer t-butylated side products. | cem.comcem.com |

| The Fmoc/Trt protecting group strategy is orthogonal. | Allows for selective deprotection of the α-amino and side-chain amino groups under different conditions (base and acid, respectively). | peptide.comiris-biotech.de |

| This compound can be used in the synthesis of modified peptides. | Enables on-resin side-chain modifications, such as the attachment of fluorescent labels or for peptide cyclization. | beilstein-journals.orgiris-biotech.deiris-biotech.de |

| The Trt group cannot be selectively removed in the presence of tBu-based protecting groups. | This is an important consideration when designing the synthesis of complex peptides with multiple protected amino acids. | peptide.com |

| Can be used in a dipeptidyl linker for solid-phase synthesis. | Employed as Trt-Lys(Fmoc)-D-Pro-OH in a strategy for preparing protected C-terminal peptides. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRBORKOTDYTSJ-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trt Lys Fmoc Oh and Its Integration into Peptide Sequences

Synthesis of Trt-Lys(Fmoc)-OH Precursors

The synthesis of this compound involves the sequential and selective protection of the two amino groups of L-lysine. The order of protection is crucial to ensure high yields and purity of the final product. Typically, the α-amino group is first protected with the trityl group, followed by the protection of the side-chain ε-amino group with the Fmoc moiety.

The introduction of the acid-labile trityl (triphenylmethyl, Trt) group at the α-amino position of lysine (B10760008) is a key step. The significant steric hindrance provided by the bulky Trt group effectively shields the α-amino group. google.com This protection must be achieved without affecting the ε-amino or the carboxyl groups.

One common method involves the temporary silylation of the amino acid's carboxyl and hydroxyl groups (if present), followed by tritylation. For instance, amino acids can be treated with trimethylsilyl (B98337) chloride (Me3SiCl) to form their corresponding trimethylsilyl esters, which are then reacted with trityl chloride to afford N-trityl amino acids in high yields after mild hydrolysis. researchgate.net A "one-pot" synthesis of N-trityl amino acids has also been described, streamlining the process. google.com The reaction typically involves dissolving the amino acid in a suitable solvent mixture, such as dichloromethane (B109758) (DCM) and adding trityl chloride in the presence of a base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIEA). csic.es

A general procedure for Nα-tritylation is summarized below:

Table 1: General Procedure for Nα-Tritylation of Lysine| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1 | Silylation (optional but recommended) | Lysine, Me3SiCl, Base (e.g., Et3N) in an aprotic solvent. | Temporarily protects the carboxyl group to prevent side reactions. |

| 2 | Tritylation | Trityl Chloride (Trt-Cl) | Introduces the bulky, acid-labile Trt group onto the α-amino nitrogen. |

| 3 | Hydrolysis | Mild aqueous workup | Removes the silyl (B83357) ester protecting group to regenerate the free carboxylic acid. |

| 4 | Purification | Crystallization or chromatography | Isolation of the pure Nα-Trt-Lysine precursor. |

This approach yields Nα-Trt-Lysine, which serves as the direct precursor for the subsequent protection step.

With the α-amino group securely protected by the Trt group, the side-chain ε-amino group is then protected with the base-labile Fmoc group. The Fmoc/tBu (tert-butyl) chemical strategy is a cornerstone of modern SPPS, valued for its mild deprotection conditions. luxembourg-bio.com The Fmoc group is stable to the acidic conditions used to remove the Trt group, establishing an orthogonal protection scheme.

The synthesis involves reacting Nα-Trt-Lysine with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), in a basic aqueous or mixed-solvent system. The pH of the reaction is carefully controlled to ensure selective acylation of the more nucleophilic ε-amino group.

Table 2: Typical Conditions for Nε-Fmoc Protection

| Parameter | Condition | Details |

|---|---|---|

| Starting Material | Nα-Trt-Lysine | The α-amino group is protected. |

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Fmoc-OSu is commonly used due to its stability and reactivity. |

| Solvent | Dioxane/water, DMF | A mixture that allows for the dissolution of both the amino acid and the Fmoc reagent. |

| Base | Sodium Bicarbonate, DIEA | Maintains a basic pH to facilitate the nucleophilic attack of the ε-amino group. |

| Reaction Control | TLC, HPLC | Monitors the consumption of starting material and formation of the product. |

| Workup | Acidification and Extraction | The product, this compound, is precipitated by acidifying the solution and then extracted. |

This selective protection results in the final product, this compound, ready for use in peptide synthesis. This derivative is particularly useful when the lysine side chain needs to be deprotected on-resin for subsequent modification, such as branching or labeling, while the peptide chain remains anchored. peptide.com

N-alpha-Tritylation Procedures

Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

This compound is a valuable building block in Fmoc-based SPPS, particularly for constructing peptides with specific C-terminal features or for creating complex architectures. Its integration into a peptide sequence requires careful consideration of the solid support and the coupling strategies. A notable application includes its use as part of a dipeptidyl linker to create handles for specific synthetic strategies. rsc.org

The choice of solid support (resin) is a critical step in SPPS as it directly influences the yield and purity of the final peptide. google.com For syntheses involving acid-labile protecting groups like Trt, or for the preparation of protected peptide fragments, trityl-based resins are highly recommended. sigmaaldrich.com

Trityl-based resins, especially 2-chlorotrityl chloride (2-CTC) resin, are widely used in SPPS. google.comalmacgroup.com These supports offer several distinct advantages:

Mild Cleavage Conditions : Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 0.5-1% TFA in DCM), which preserves acid-sensitive side-chain protecting groups like Boc and tBu. beilstein-journals.org This allows for the synthesis of fully protected peptide fragments. sigmaaldrich.com

Suppression of Side Reactions : The steric bulk of the trityl linker effectively minimizes common side reactions such as diketopiperazine (DKP) formation, particularly problematic after the coupling of the second amino acid. almacgroup.comnih.gov It also reduces the risk of racemization during the loading of the first amino acid. sigmaaldrich.com

Versatility : They are suitable for synthesizing not only standard peptide acids but also challenging sequences and cyclic peptides. almacgroup.com

Despite their advantages, 2-CTC resins are highly sensitive to moisture, which can hydrolyze the reactive chloride to a non-reactive alcohol, thereby reducing the loading capacity. almacgroup.comnih.gov Therefore, proper storage and pre-activation with reagents like thionyl chloride may be necessary to ensure optimal performance. almacgroup.comnih.gov

Table 3: Comparison of Common Trityl-Type Resins in SPPS

| Resin Type | Key Feature | Primary Application | Cleavage Condition for Protected Peptides |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-sensitive linker | Synthesis of protected peptide acids; suppression of DKP formation and racemization. sigmaaldrich.comnih.gov | 20% TFE in DCM; Acetic acid/TFE/DCM. csic.essigmaaldrich.com |

| Trityl Resin | Standard trityl linker | General synthesis of protected peptides. | Dilute TFA in DCM (e.g., 1%). csic.es |

| NovaSyn® TGT Resin | Trityl linker on a PEG-PS copolymer support | Improved swelling and reaction kinetics in various solvents. | Similar to other trityl resins. sigmaaldrich.com |

The attachment of the first Fmoc-protected amino acid to a trityl chloride resin is a straightforward process that avoids the need for carboxyl group activation, a major source of racemization. sigmaaldrich.com The amino acid is simply dissolved in a suitable solvent like DCM or DMF, and added to the resin in the presence of a hindered base such as DIEA. beilstein-journals.orggoogle.com The base neutralizes the HCl that is liberated during the esterification reaction.

The linkage formed is a highly acid-labile ester bond. The subsequent cleavage of the completed peptide from the resin can be modulated to yield either a fully deprotected peptide or a protected peptide fragment.

Table 4: Cleavage Conditions for Trityl-Based Resins

| Cleavage Cocktail | Resulting Product | Typical Use Case |

|---|---|---|

| TFA/TIS/H₂O (95:2.5:2.5) | Fully deprotected peptide acid | Standard synthesis of unprotected peptides. researchgate.net |

| TFA/DCM (e.g., 1:99 v/v) | Protected peptide acid (side-chain groups like Boc, tBu, Trt remain intact) | Synthesis of fragments for convergent or solution-phase synthesis. csic.es |

| AcOH/TFE/DCM | Protected peptide acid | Extremely mild cleavage to preserve highly sensitive protecting groups. csic.es |

| HFIP/DCM (e.g., 1:4 v/v) | Protected peptide acid | Fast and effective cleavage with minimal racemization. researchgate.net |

This strategic use of trityl resins and controlled cleavage conditions, in conjunction with versatile building blocks like this compound, provides peptide chemists with a powerful toolkit for advanced synthetic challenges.

Trityl Chloride Resins and Related Supports

Coupling Reactions and Reagents

The formation of a peptide bond, or amidation, is the cornerstone of peptide synthesis. This process involves the activation of the carboxylic acid group of an incoming amino acid and its subsequent reaction with the free amino group of the growing peptide chain. The choice of coupling reagents and reaction conditions is paramount to ensure high efficiency and minimize side reactions.

Amidation Coupling Reagents

A variety of coupling reagents have been developed to facilitate efficient amide bond formation in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. acs.org These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To reduce the risk of racemization and other side reactions, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt). bachem.compeptide.com The combination of DIC and HOBt or Oxyma Pure is considered an effective method, particularly for minimizing racemization. bachem.com N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide (B86325), making it suitable for couplings in aqueous solutions. bachem.compeptide.com

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient and lead to rapid coupling with minimal side reactions. bachem.com They are particularly useful for cyclization reactions when used in excess. bachem.com However, they are not recommended for coupling phosphorylated amino acids due to potential side reactions with the phosphate (B84403) group. bachem.com

Aminium/Uronium Salts: This class includes reagents such as HBTU, TBTU, and HATU. bachem.comcreative-peptides.com These reagents are known for their high coupling efficiency and are widely used in modern peptide synthesis. bachem.commtoz-biolabs.com HATU, in particular, is noted for significantly enhancing coupling efficiency and reducing the likelihood of side reactions. mtoz-biolabs.com These reagents require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to function. bachem.com

| Reagent Class | Examples | Key Features | Common Additives/Co-reagents |

| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization. | HOBt, HOAt, Oxyma Pure |

| Phosphonium Salts | PyBOP, BOP | High efficiency, good for cyclization. | DIPEA, NMM |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very high efficiency, fast reaction rates. | DIPEA, NMM |

Optimization of Coupling Efficiencies

Achieving near-quantitative coupling at every step is crucial for the successful synthesis of long peptides. iris-biotech.de Several strategies can be employed to optimize coupling efficiencies:

Reagent Selection: The choice of a highly reactive and selective coupling reagent, such as HATU, HCTU, or COMU, can significantly improve coupling efficiency. creative-peptides.com

Extended Reaction Times: Allowing for longer coupling times can help ensure the reaction goes to completion, especially for sterically hindered amino acids. mtoz-biolabs.com

Double Coupling: Performing the coupling reaction twice can minimize the presence of unreacted amino groups and reduce the formation of deletion sequences. mtoz-biolabs.com

Solvent Choice: The use of appropriate solvents, like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is critical. Adding co-solvents such as dimethyl sulfoxide (B87167) (DMSO) can help disrupt peptide aggregation, which can hinder coupling. mtoz-biolabs.com

Temperature Control: While most coupling reactions are performed at room temperature, applying heat can sometimes accelerate slow reactions. nih.gov However, elevated temperatures can also increase the risk of side reactions like racemization, particularly with sensitive amino acids like cysteine and histidine. nih.gov

Monitoring: Real-time monitoring of the coupling reaction can provide valuable feedback. The disappearance of free amino groups can be tracked using methods like the ninhydrin (B49086) test. iris-biotech.de

Stepwise Elongation Protocols

The most common method for peptide synthesis is the stepwise elongation of the peptide chain on a solid support, a technique known as Solid-Phase Peptide Synthesis (SPPS). acs.org The Fmoc/tBu strategy is the predominant approach. acs.org

The general cycle for stepwise elongation using this compound involves:

Deprotection: The temporary Nα-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in DMF. iris-biotech.dersc.org This exposes the free α-amino group for the next coupling step.

Washing: The resin is thoroughly washed to remove excess piperidine and the cleaved Fmoc-adduct.

Coupling: The incoming this compound is activated with a suitable coupling reagent and added to the resin. mtoz-biolabs.com The activated carboxylic acid of this compound reacts with the free amino group on the resin to form a new peptide bond.

Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence. mtoz-biolabs.com The trityl (Trt) group on the ε-amino group of the lysine side chain is stable to the piperidine treatment used for Fmoc removal, providing orthogonal protection. cem.com This allows for the selective deprotection and modification of the lysine side chain at a later stage if required.

Strategic Incorporation in Convergent Synthesis and Fragment Condensation

For the synthesis of very long peptides or complex peptide architectures, a convergent or fragment condensation approach is often more advantageous than a linear stepwise synthesis. acs.org This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. acs.orggoogle.com

This compound is a valuable building block in this approach. A peptide fragment can be synthesized with this compound at its C-terminus. After synthesis of the fragment, the Fmoc group can be removed, and the fragment can be coupled to another fragment. The acid-labile Trt group protecting the lysine side chain remains intact during these steps.

This strategy is particularly useful for the synthesis of branched peptides. For instance, a peptide backbone can be assembled, and then a side chain can be built off the deprotected ε-amino group of a lysine residue that was initially protected with a group orthogonal to both Fmoc and the final cleavage conditions. The use of Fmoc-Lys(Mmt)-OH or Fmoc-Lys(ivDde)-OH allows for selective deprotection of the side chain on the resin, followed by fragment condensation onto the lysine side chain.

Solution-Phase Synthetic Applications

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a powerful tool, especially for the large-scale production of peptides and the synthesis of complex molecules. sci-hub.se

Strategies for Oligopeptide and Complex Molecule Assembly

In solution-phase synthesis, this compound can be used in a stepwise manner, similar to SPPS, but with the purification of the intermediate peptide after each coupling step. A key challenge in solution-phase synthesis is maintaining the solubility of the growing protected peptide chain. sci-hub.se

Convergent strategies are also widely employed in solution-phase synthesis. sci-hub.se Protected peptide fragments can be prepared and then coupled together. For example, a dipeptide fragment can be synthesized using this compound, and after deprotection of the Fmoc group, it can be coupled to another peptide fragment. sci-hub.se The use of isostearyl-mixed anhydride (B1165640) coupling has been shown to be effective for fragment condensation in solution. sci-hub.se

The synthesis of alternating copolymers of lysine and glutamic acid has been achieved through the chemoenzymatic polymerization of dipeptide monomers, demonstrating an alternative solution-phase approach for creating specific peptide sequences. nih.gov The ability to create complex structures like bicyclic peptides also often relies on solution-phase cyclization steps after the linear precursor has been assembled, often using SPPS. iris-biotech.de

Role in DNA-Encoded Chemical Library Synthesis

The advent of DNA-Encoded Libraries (DELs) has revolutionized high-throughput screening in drug discovery. DELs are vast collections of chemical compounds, often numbering in the millions or billions, where each molecule is covalently linked to a unique DNA oligonucleotide that serves as an identifying barcode. rsc.orgsci-hub.se This genotype-phenotype linkage allows for the simultaneous screening of an entire library against a biological target. rsc.org The synthesis of these libraries, however, presents unique chemical challenges. Reactions must be performed "on-DNA," meaning all chemical steps must be compatible with the delicate structure of the DNA tag. nih.gov This necessity precludes the use of many standard organic synthesis reagents and conditions, such as strong acids, strong bases, or high temperatures, which could degrade the DNA barcode. sci-hub.se

In this chemically restrictive environment, the use of orthogonal protecting groups is not just advantageous but essential for the construction of diverse and complex molecular libraries. nih.gov Orthogonal protecting groups are distinct chemical moieties that protect reactive functional groups and can be removed under specific, non-interfering conditions. This strategy allows for the selective deprotection and functionalization of one part of a molecule while others remain protected, enabling precise, stepwise construction of the library members. nih.gov

The chemical compound Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-trityl-L-lysine, or this compound, is a prime example of a building block designed for such sophisticated orthogonal strategies. It incorporates the lysine amino acid, which is functionalized with two distinct and orthogonally removable protecting groups:

The Fmoc (9-fluorenylmethoxycarbonyl) group: This group protects the α-amino group of the lysine. It is labile to basic conditions, typically being removed using a solution of piperidine in an organic solvent like N,N-Dimethylformamide (DMF). rsc.org This deprotection method is generally mild enough to be compatible with the DNA tag.

The Trt (trityl) group: This group protects the ε-amino group on the lysine side chain. The Trt group is highly sensitive to acid and can be removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA). cem.com Its high lability compared to other acid-sensitive groups like Boc (tert-butyloxycarbonyl) is a significant advantage, as it allows for removal with dilute TFA, minimizing potential damage to the DNA backbone. cem.comiris-biotech.de

This dual protection scheme makes this compound an exceptionally versatile building block in DEL synthesis. Lysine can be incorporated into a growing peptide chain via its carboxyl group. Following incorporation, the Fmoc group can be removed to allow for the extension of the peptide backbone in a linear fashion. The Trt group on the side chain remains intact during this process. At a later, desired stage of the synthesis, the Trt group can be selectively removed to expose the ε-amino group. This newly available reactive site serves as a branching point for further diversification, allowing for the attachment of different chemical scaffolds, building blocks, or for the initiation of macrocyclization reactions. rsc.orgnih.gov

The successful integration of building blocks like this compound has enabled the creation of highly complex DELs, including those with macrocyclic peptide structures. rsc.org For instance, a library scaffold can be designed with multiple orthogonally protected amines, such as the one offered by the lysine side chain, which are sequentially deprotected and reacted with different sets of carboxylic acids or other reagents to generate immense structural diversity from a single core structure. rsc.orgnih.gov

While the compatibility of Trt group cleavage with DNA requires carefully optimized conditions to avoid depurination of the DNA tag, its use has been documented. nih.gov Some studies have noted that Trt is not ideal for on-DNA synthesis in aqueous conditions due to its hydrophobicity and lability at high temperatures, preferring other protecting groups for specific applications. nih.govacs.org However, its property of being removable under very mild acid conditions makes it a valuable tool in the DEL synthesis toolkit, particularly in solid-phase synthesis where conditions can be precisely controlled. nih.govgoogle.com

The table below summarizes the characteristics of the protecting groups central to the utility of this compound in the context of DEL synthesis, with a comparison to the commonly used Boc group.

| Protecting Group | Protected Moiety | Cleavage Condition | Orthogonality to Others | DNA Compatibility Notes |

| Fmoc | α-Amine | Base (e.g., 20% Piperidine in DMF) | Orthogonal to acid-labile Trt and Boc groups. | Generally considered compatible; conditions are mild. rsc.org |

| Trt | ε-Amine (Lysine) | Mild Acid (e.g., dilute TFA) cem.com | Orthogonal to base-labile Fmoc group. iris-biotech.de | Condition-dependent. Requires careful optimization to prevent DNA damage. More labile than Boc, allowing for milder cleavage conditions. cem.comnih.gov |

| Boc | ε-Amine (Lysine) | Stronger Acid (e.g., neat TFA) acs.org | Orthogonal to base-labile Fmoc group. | Generally considered incompatible for on-DNA synthesis due to the harsh acidic conditions required for removal. nih.gov |

Protective Group Orthogonality and Selectivity in Trt Lys Fmoc Oh Chemistry

Acid-Lability of the N-alpha-Trityl (Trt) Group

The trityl group is a bulky protecting group derived from triphenylmethane. total-synthesis.com Its significant steric hindrance and specific electronic properties make it highly susceptible to cleavage under mild acidic conditions, a characteristic that is exploited extensively in peptide chemistry. total-synthesis.comfiveable.me

Mechanisms of Trt Deprotection by Mild Acids

The removal of the Trt group is an acid-catalyzed process that proceeds through the formation of a highly stabilized triphenylmethyl cation, also known as the trityl cation. total-synthesis.com The mechanism begins with the protonation of the ether oxygen (in the case of a protected alcohol) or the amine nitrogen that links the Trt group to the lysine (B10760008) residue. total-synthesis.com This initial protonation makes the nitrogen a better leaving group.

The subsequent step involves the cleavage of the carbon-nitrogen bond, which is facilitated by the exceptional stability of the resulting trityl carbocation. This stability arises from the extensive resonance delocalization of the positive charge across the three phenyl rings. The reaction is an equilibrium process. sigmaaldrich.com To drive the deprotection to completion and to prevent the reactive trityl cation from reattaching to the newly liberated amine or other nucleophilic sites on the peptide (like tryptophan), scavenger reagents are typically added to the cleavage mixture. total-synthesis.comrsc.org Common scavengers include trialkylsilanes such as triisopropylsilane (B1312306) (TIS) or triethylsilane (TES). rsc.org

The deprotection is typically achieved using very mild acidic conditions, such as dilute solutions of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM). fiveable.mesigmaaldrich.com Concentrations as low as 1-5% TFA are often sufficient, highlighting the group's high acid sensitivity. sigmaaldrich.comresearchgate.net

Compatibility with Other Protecting Groups

The key to the utility of Trt-Lys(Fmoc)-OH lies in the orthogonality of its protecting groups. The Trt group is stable under the basic conditions required to remove the Fmoc group (e.g., treatment with piperidine). This allows for the selective deprotection of the lysine side-chain without affecting the N-terminus.

Furthermore, the high acid lability of the Trt group allows for its removal while other, more robust acid-labile protecting groups remain intact. This principle, known as differential acid lability, is crucial. For example, the Trt group can be cleaved without removing tert-butyl (tBu) or tert-butyloxycarbonyl (Boc) based side-chain protecting groups, which require much stronger TFA concentrations (typically 95%) for removal. iris-biotech.denih.gov This selective removal enables the elongation of the peptide chain from the Nα-position while side-chain protections on other amino acids are preserved. The general order of acid lability for trityl-based groups is Trt > Mtt (4-methyltrityl) > Mmt (4-methoxytrityl). peptide.combeilstein-journals.org

Base-Lability of the N-epsilon-Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protecting group for the α-amino function in the most widely used solid-phase peptide synthesis (SPPS) strategy. iris-biotech.denih.govscielo.org.mx In this compound, it is employed as a semi-permanent protecting group on the lysine side-chain. Its removal under mild basic conditions is a cornerstone of its utility. wikipedia.org

Mechanisms of Fmoc Deprotection

The deprotection of the Fmoc group proceeds via a base-catalyzed elimination reaction, often referred to as an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.govspringernature.com The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system by a mild base. nih.govtotal-synthesis.com This deprotonation is favorable because the resulting carbanion is stabilized by the aromatic fluorenyl system. total-synthesis.com

Following the formation of this anion, a rapid β-elimination occurs. The unstable carbamic acid derivative is eliminated, which then spontaneously decarboxylates to release the free amine. The process also generates a highly reactive dibenzofulvene (DBF) intermediate. nih.govspringernature.com In practice, the deprotection is carried out using a secondary amine, most commonly a 20-50% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). scielo.org.mxnih.gov The excess piperidine acts as a nucleophile to trap the electrophilic DBF, forming a stable adduct and preventing DBF from causing side reactions with the deprotected peptide. nih.govspringernature.com

Selective Removal for Side-Chain Modifications

The orthogonality of the Trt and Fmoc groups is paramount in advanced peptide synthesis. While the Nα-Trt group remains stable, the Nε-Fmoc group on the lysine side-chain can be selectively removed using standard basic conditions (e.g., piperidine/DMF). oup.com This unmasks the ε-amino group, making it available for a wide range of chemical modifications.

This strategy allows for the site-specific introduction of various functionalities onto the lysine side-chain. For example, after Fmoc removal, a second peptide chain can be synthesized from the ε-amino group, leading to the formation of a branched peptide. Alternatively, biotin (B1667282), fluorescent labels, or other reporter groups can be attached to create functionalized peptide probes. peptide.comoup.com

Advanced Strategies Employing this compound for Differential Deprotection

The unique arrangement of protecting groups in this compound makes it an ideal building block for the synthesis of complex, non-linear peptides, particularly branched structures. oup.comopenaire.eucedia.edu.ec The differential and orthogonal deprotection of the Trt and Fmoc groups allows for the stepwise and controlled elongation of distinct peptide chains from the same lysine residue.

A common strategy for creating a branched peptide involves the following conceptual steps:

The peptide backbone is synthesized up to the point where the branch is desired, using standard Fmoc/tBu chemistry.

this compound is incorporated into the growing peptide chain.

The Nα-Trt group is selectively removed using a mild acid solution (e.g., dilute TFA), leaving the Nε-Fmoc group and all other acid-labile side-chain protections (like tBu) intact.

The synthesis of the main peptide chain is continued from the newly deprotected Nα-amino group.

Once the main chain is complete, the Nε-Fmoc group on the lysine residue is selectively removed with a base like piperidine.

A second peptide sequence is then synthesized, starting from the now-free ε-amino group, creating the peptide branch.

This approach provides complete control over the sequence of both the main chain and the branch, enabling the construction of precisely defined macromolecular structures such as multi-epitopic peptides for vaccine development or synthetic protein mimics. oup.com

Data Tables

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Linkage | Cleavage Condition | Stability |

| Trityl (Trt) | Nα-amine | Mild Acid (e.g., 1-5% TFA in DCM) fiveable.mesigmaaldrich.com | Stable to base (piperidine) and hydrogenolysis. |

| Fmoc | Nε-amine | Base (e.g., 20% Piperidine in DMF) wikipedia.orgnih.gov | Stable to acid (TFA) and hydrogenolysis. peptide.com |

| Boc | N-amine | Moderate Acid (e.g., 25-50% TFA in DCM) peptide.com | Stable to base (piperidine) and hydrogenolysis. |

| tert-Butyl (tBu) | Side-chain (O/S/C) | Strong Acid (e.g., 95% TFA) iris-biotech.de | Stable to base (piperidine) and hydrogenolysis. |

| Benzyloxycarbonyl (Z) | N-amine | Strong Acid (HF) or Hydrogenolysis peptide.com | Stable to TFA and piperidine. |

Table 2: Deprotection Reagents and Typical Conditions

| Protecting Group | Reagent | Typical Conditions | Scavenger/Additive |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-5% TFA, Room Temperature, 5-30 min sigmaaldrich.comresearchgate.net | Triisopropylsilane (TIS) rsc.org |

| Fmoc | Piperidine in N,N-dimethylformamide (DMF) | 20-40% Piperidine, Room Temperature, 5-20 min scielo.org.mxnih.gov | N/A (Piperidine acts as scavenger) |

Advanced Applications and Research Paradigms in Chemical Biology

Preparation of Branched and Multi-Functionalized Peptides

The trifunctional nature of lysine (B10760008), featuring two amino groups and a carboxyl group, makes it an ideal residue for creating branched and multi-functionalized peptide structures. Trt-Lys(Fmoc)-OH serves as a pivotal component in these synthetic strategies, allowing for the introduction of branching points and the attachment of various molecular entities.

Site-Specific Derivatization of the Epsilon-Amino Group

The selective protection of the lysine side chain's ε-amino group by the trityl (Trt) group is fundamental to its role in site-specific derivatization. During standard Fmoc-based SPPS, the Fmoc group is repeatedly removed from the N-terminus using a base like piperidine (B6355638) to allow for peptide chain elongation, while the acid-sensitive Trt group remains intact. sigmaaldrich.com This ensures the ε-amino group is unavailable for reaction until desired.

For site-specific modification on the solid phase, a protecting group that can be removed without disturbing the N-terminal Fmoc group or other acid-labile side-chain protectors (like Boc or tBu) is required. While the Trt group is typically cleaved during the final trifluoroacetic acid (TFA) step, other protecting groups such as Mtt (4-methyltrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are often employed for on-resin side-chain manipulations due to their unique cleavage conditions (e.g., Dde/ivDde are removed with hydrazine). sigmaaldrich.commerel.si However, once the peptide is cleaved from the resin, the now-free ε-amino group of the lysine residue (originally protected by Trt) can be specifically targeted for derivatization in solution. This allows for the attachment of molecules such as fluorophores, quenchers for FRET substrates, biotin (B1667282), or polyethylene (B3416737) glycol (PEG) chains. nih.gov For instance, the synthesis of FRET peptide substrates has been achieved by incorporating building blocks like Fmoc-Lys(5-Fam) where the fluorophore is attached to the lysine side chain. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Primary Use Case |

|---|---|---|---|---|

| Trityl | Trt | Mildly acidic (e.g., TFA) peptide.com | Fmoc, Alloc | Standard protection in Fmoc/tBu strategy. |

| tert-Butoxycarbonyl | Boc | Strongly acidic (e.g., TFA, HF) peptide.com | Fmoc, Alloc, Dde | Most common protection in Fmoc chemistry. |

| 4-Methyltrityl | Mtt | Highly acidic conditions, mild acidolysis (e.g., 1% TFA in DCM) sigmaaldrich.compeptide.com | Fmoc, Boc, tBu | On-resin selective deprotection for branching or cyclization. chapman.edu |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF sigmaaldrich.com | Fmoc, Boc, tBu, Trt | On-resin selective deprotection for complex modifications. |

Scaffold Design for Peptide Conjugates

Lysine's side chain provides a natural anchor point for creating molecular scaffolds, enabling the construction of complex peptide conjugates and dendrimers. merel.si this compound and its orthogonally protected cousins are instrumental in designing these architectures. By incorporating a lysine derivative into a peptide sequence, the side chain can be selectively deprotected on-resin to serve as a new starting point for the synthesis of a second, distinct peptide chain, resulting in an unsymmetrically branched peptide. merel.simdpi.com

This strategy is famously used to produce Multiple Antigenic Peptides (MAPs), where multiple copies of a T-cell epitope are synthesized on a branched lysine core. merel.si This multivalent display can significantly enhance the immune response compared to the linear monomeric peptide. Similarly, peptide dendrimers used for drug delivery or as antimicrobial agents are often built upon a lysine scaffold. merel.si While Fmoc-Lys(Fmoc)-OH is typically used for generating symmetrical branches, the principle of using lysine as the hub is central to these designs. merel.simdpi.com

| Branched Peptide Type | Lysine Derivative Used | Key Finding/Application | Reference |

|---|---|---|---|

| Tetra-Branched M10 Peptide | Fmoc-Lys(Fmoc)-OH | Microwave-enhanced synthesis improved purity and drastically reduced synthesis time for this T-cell epitope from a glycoprotein. | merel.si |

| Unsymmetrical Antimicrobial Chimera | Fmoc-Lys(ivDde)-OH | Successful rapid synthesis of a chimeric peptide combining lactoferricin (B1576259) and lactoferrampin fragments, demonstrating potent antimicrobial activity. | merel.si |

| Branched Peptidoglycan Mimic | Dde-Orn(Fmoc)-OH* | Demonstrated automated synthesis of a complex branched structure mimicking bacterial cell wall components. | biotage.com |

| Multiple cRGD Peptides | Lysine-containing cRGD | Conjugation of multiple cyclic RGD peptides via the lysine side chain enhances affinity for αvβ3 integrin for tumor targeting. | mdpi.com |

*Ornithine (Orn) is a lower homolog of lysine and is used similarly for branching.

Peptide Cyclization Strategies

Cyclization is a powerful strategy to enhance the metabolic stability, receptor affinity, and bioavailability of peptides by reducing their conformational flexibility. chapman.edu The lysine side chain, when appropriately functionalized using derivatives like this compound, is a versatile handle for achieving various forms of peptide cyclization.

Intra-molecular Cyclization via Lysine Side Chain

A common method for peptide cyclization is the formation of a lactam bridge between the lysine side chain's ε-amino group and a carboxylic acid group, which can be the peptide's C-terminus or the side chain of an acidic amino acid like aspartic or glutamic acid. sigmaaldrich.com In a typical head-to-side-chain cyclization, a linear peptide is synthesized using this compound. After assembly, the peptide is cleaved from the resin under conditions that also remove the Trt group and other side-chain protecting groups. The now-free ε-amino group of lysine can react with the C-terminal carboxyl group in solution, often promoted by coupling agents, to form a stable cyclic structure. chapman.edu Alternatively, using an orthogonally protected lysine like Fmoc-Lys(Mtt)-OH allows for on-resin cyclization by selectively deprotecting the side chain and reacting it with the deprotected C-terminus before final cleavage. chapman.edu

Tandem Cyclization Approaches

More sophisticated cyclization methods have been developed that leverage the specific chemical properties of the protecting groups and peptide sequence. One notable example is a tandem in situ peptide cyclization that occurs during the final TFA cleavage step. iris-biotech.deiris-biotech.deiris-biotech.de This strategy utilizes a building block with a side-chain protection orthogonal to the standard Fmoc/tBu strategy, such as Fmoc-L-Lys(Ns)-OH or Fmoc-L-Lys(Teoc)-OH. iris-biotech.deiris-biotech.de Research has shown that this TFA-mediated in situ cyclization can take advantage of an intermediate aspartamide formation, providing an elegant and efficient one-pot cleavage and cyclization process. iris-biotech.deiris-biotech.de Such tandem approaches streamline the synthesis of complex cyclic peptides by reducing the number of discrete synthetic steps. iris-biotech.de

Integration into Synthetic Systems for Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for the biological function of most proteins, and the chemical synthesis of peptides bearing PTMs is essential for studying their roles in health and disease. nih.govbiorxiv.org The Fmoc/tBu synthesis strategy, which utilizes building blocks like this compound, is the preferred method for creating peptides with PTMs. nih.gov This is because many PTMs, such as phosphorylation and glycosylation, are sensitive to the harsh hydrofluoric acid (HF) used in older Boc-based synthesis protocols. The milder TFA cleavage conditions of the Fmoc strategy preserve these delicate modifications. nih.gov

Introduction of Acetylation and Other Acyl Modifications

Lysine acetylation is a fundamental PTM that neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, interactions, and function. The synthesis of peptides with site-specific acetylation is critical for investigating the enzymes that govern this modification—histone acetyltransferases (HATs) and histone deacetylases (HDACs)—and for functional proteomics. This compound is instrumental in this process. During SPPS, the fully protected amino acid is incorporated into the growing peptide chain. At the desired step, the Fmoc group on the ε-amine of the target lysine is selectively removed using a mild base, typically piperidine, which leaves the acid-labile Trt group on the N-terminus and other acid-labile side-chain protecting groups intact. The newly freed ε-amino group can then be acetylated using reagents like acetic anhydride (B1165640).

This strategy is not limited to acetylation; it provides a general platform for introducing a wide array of acyl modifications that are increasingly recognized for their biological significance. Researchers can similarly introduce propionylation, butyrylation, crotonylation, malonylation, and succinylation, among others. lifetein.com This allows for the synthesis of a diverse panel of modified peptides to study the substrate specificity of PTM "writer" and "eraser" enzymes and to decipher the biological consequences of these varied modifications. rsc.org

| Acyl Modification | Typical Acylating Agent | Impact on Lysine Side Chain | Key Research Area |

| Acetylation | Acetic Anhydride | Neutralizes charge | Histone code, gene regulation rsc.org |

| Propionylation | Propionic Anhydride | Neutralizes charge, adds hydrophobicity | Metabolic regulation, crosstalk with acetylation rsc.org |

| Butyrylation | Butyric Anhydride | Neutralizes charge, larger hydrophobic addition | Link to gut microbiome metabolites, gene expression rsc.org |

| Crotonylation | Crotonic Anhydride | Neutralizes charge, introduces planar moiety | Marker of active chromatin, transcription lifetein.com |

| Succinylation | Succinic Anhydride | Induces a negative charge, significant mass addition | Mitochondrial metabolism, enzyme regulation lifetein.com |

Engineered Lysine Analogues

The synthetic flexibility offered by this compound is pivotal for the creation of engineered lysine analogues that serve as powerful tools in chemical biology. These analogues can be equipped with functionalities not found in nature to probe or perturb biological systems in unique ways. A key application is the incorporation of bio-orthogonal chemical handles, such as azides or alkynes, onto the lysine side chain. scribd.com After selective removal of the ε-Fmoc group on-resin, an azide- or alkyne-containing molecule can be coupled to the lysine side chain. These groups are chemically inert in biological systems but can undergo highly specific ligation reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding probe. scribd.com This enables the attachment of reporter tags like biotin for affinity purification or fluorophores for imaging. lifetein.com

Another powerful application is the synthesis of peptides containing photo-crosslinking moieties. sigmaaldrich.com By attaching a photo-reactive group, such as a diazirine, to the lysine side chain, researchers can create probes that, upon UV irradiation, form a covalent bond with nearby interacting proteins. technologynetworks.com This technique is invaluable for mapping protein-protein interaction networks and identifying the binding partners of specific peptide sequences within a complex cellular environment. The selective deprotection of the lysine side chain using the orthogonal Trt/Fmoc strategy is essential for the precise placement of these photo-activatable analogues. technologynetworks.com

Contributions to Chemical Probe Synthesis

Chemical probes are essential for the functional study of proteins and biological pathways. The unique properties of this compound make it a critical reagent for the synthesis of highly specific and functional peptide-based probes, including those bearing fluorescent labels or stable isotopes.

Fluorescently Labeled Peptide Constructs

Fluorescently labeled peptides are indispensable for a multitude of biochemical and cell-based assays, such as fluorescence resonance energy transfer (FRET) assays to monitor enzyme activity, fluorescence polarization to study molecular binding, and live-cell imaging to track protein localization. nih.gov The orthogonal protecting group strategy is perfectly suited for the site-specific incorporation of fluorescent dyes. During SPPS, the ε-Fmoc group of a lysine residue can be selectively removed, and a fluorophore (e.g., Fluorescein, Rhodamine, or their derivatives) activated as an N-hydroxysuccinimide (NHS) ester can be coupled directly to the lysine side chain. nih.govresearchgate.net

This method ensures that the fluorescent label is positioned at a single, defined site within the peptide sequence, which is crucial for the quantitative interpretation of assays. lifetein.com For example, in FRET-based protease substrates, a fluorophore and a quencher are often placed on either side of a protease cleavage site. The precise positioning of these moieties, often accomplished by labeling two distinct lysine side chains using orthogonal protection strategies, is critical for the sensitivity of the assay. The use of trityl-protected fluorophores, such as in Fmoc-Lys[5-FAM(Trt)]-OH, is another strategy to prevent side reactions of the fluorophore itself during subsequent synthesis steps. rsc.orgsilantes.com

| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Use in Peptide Probes |

| Fluorescein (FAM/FITC) | ~494 | ~518 | FRET donor, general labeling lifetein.comnih.gov |

| Tetramethylrhodamine (TAMRA) | ~555 | ~580 | FRET acceptor, fluorescence polarization nih.govisotope.com |

| 7-Nitrobenzofurazan (NBD) | ~465 | ~535 | Environment-sensitive probe, FRET nih.gov |

| Dabcyl | (absorbs ~453 nm) | (non-fluorescent) | Quencher for FRET-based assays researchgate.net |

Isotope Labeling for Quantitative Proteomics and Structural Analysis

The synthesis of peptides containing stable isotopes (e.g., ¹³C, ¹⁵N) at specific positions is a powerful technique for quantitative proteomics and for structural studies by nuclear magnetic resonance (NMR) spectroscopy. By using an isotopically labeled version of this compound in SPPS, a "heavy" lysine residue can be incorporated at a defined position in a peptide sequence. shoko-sc.co.jpsigmaaldrich.com

In quantitative mass spectrometry, these synthetic, heavy-labeled peptides serve as ideal internal standards for the absolute quantification of their endogenous, "light" counterparts in complex biological samples like cell lysates or plasma. chempep.comru.nl The known concentration of the spiked-in heavy peptide allows for precise determination of the native peptide's abundance by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer. universiteitleiden.nl This is a cornerstone of targeted proteomics.

For structural biology, the site-specific incorporation of ¹³C and ¹⁵N labels into peptides is invaluable for NMR analysis. These isotopic labels help to resolve spectral ambiguities and provide specific nuclei to track for structural and dynamic studies. The precise placement of a labeled lysine can provide key distance restraints and reporters of local environment changes, aiding in the determination of the three-dimensional structures of peptides and peptide-protein complexes. The use of protected, isotopically labeled amino acids, such as Fmoc-Lys(Boc)-OH (¹³C₆,¹⁵N₂), is a well-established method for this purpose, and the same principle applies directly to this compound analogues. technologynetworks.com

Mechanistic Insights and Challenges in Trt Lys Fmoc Oh Utilization

Kinetic and Thermodynamic Aspects of Protecting Group Removal

The efficiency and selectivity of deprotection reactions are governed by kinetic and thermodynamic factors. The base-mediated removal of the Fmoc group proceeds via a β-elimination mechanism. peptide.comresearchgate.net A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. peptide.comnih.gov The DBF is then scavenged by the excess amine to prevent side reactions. peptide.com The rate of this reaction is influenced by the basicity and concentration of the deprotecting agent, the solvent, and the temperature. researchgate.net

Deprotection Rates and Side Reaction Minimization

The rate of Fmoc deprotection is critical; it must be fast enough for efficient synthesis but not so aggressive as to cause unwanted side reactions. While piperidine is the most common reagent for Fmoc removal, its use can sometimes lead to side reactions. nih.gov The deprotection time and concentration of piperidine are key parameters that need to be optimized. For instance, incomplete Fmoc removal can occur, especially in long or sterically hindered peptide sequences, which can be mitigated by extending the reaction time or repeating the deprotection step. scielo.org.mxiris-biotech.de The use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate Fmoc removal, which is particularly useful for challenging sequences. peptide.comnih.gov However, DBU does not scavenge the DBF byproduct, necessitating the addition of a scavenging agent like piperidine. peptide.com

The Trt group, on the other hand, is stable to the basic conditions of Fmoc deprotection but is readily cleaved by acids. The rate of Trt deprotection is dependent on the acid strength. Dilute solutions of trifluoroacetic acid (TFA) can selectively remove highly acid-labile groups like 4-methyltrityl (Mtt) while leaving the Trt group largely intact. peptide.comsigmaaldrich.com Complete removal of the Trt group is typically achieved during the final cleavage of the peptide from the resin using a strong TFA "cocktail" containing scavengers. sigmaaldrich.com

| Protecting Group | Deprotection Reagent | Typical Conditions | Mechanism | Key Considerations |

| Fmoc | Piperidine | 20-50% in DMF or NMP | β-elimination | Incomplete removal in difficult sequences; potential for side reactions. nih.govscielo.org.mxiris-biotech.de |

| Fmoc | DBU | 1-2% in DMF/NMP | β-elimination | Faster than piperidine, but requires a scavenger for the DBF byproduct. peptide.comnih.gov |

| Trt | Trifluoroacetic Acid (TFA) | 1-5% in DCM for selective removal; >90% for final cleavage | SN1 | Requires scavengers to prevent reattachment of the trityl cation. peptide.comsigmaaldrich.com |

Purity Considerations and Impact on Synthetic Outcomes

The purity of the Trt-Lys(Fmoc)-OH building block is paramount for the successful synthesis of the target peptide. Impurities in the starting material can be incorporated into the growing peptide chain, leading to a heterogeneous product that is difficult to purify. merck-lifescience.com.tw

Detection and Mitigation of Impurities in Building Blocks

Commercially available Fmoc-amino acids can contain several types of impurities. These can include the free amino acid, dipeptides formed during the Fmoc protection step, and β-alanine derivatives. nih.govnih.govacs.org The presence of free Fmoc-Lys(Trt)-OH can lead to deletion sequences, while dipeptide impurities result in insertion sequences. β-Alanine-related impurities are a known issue and can lead to the incorporation of this non-natural amino acid into the peptide. nih.gov

High-performance liquid chromatography (HPLC) and mass spectrometry are essential tools for assessing the purity of this compound. chemimpex.comresearchgate.net Reputable suppliers provide certificates of analysis detailing the purity of their products, with specifications for common impurities. merck-lifescience.com.tw To mitigate the impact of impurities, it is crucial to source high-purity building blocks (≥99%) and to perform incoming quality control. merck-lifescience.com.twnih.gov

| Impurity Type | Potential Source | Impact on Peptide Synthesis | Mitigation Strategy |

| Free Amino Acid | Incomplete Fmoc protection or degradation | Deletion sequences | Use high-purity building blocks, proper storage. merck-lifescience.com.tw |

| Dipeptide (Fmoc-Lys(Trt)-Lys(Trt)-OH) | Over-activation during Fmoc protection | Insertion sequences | Stringent quality control of starting materials. nih.gov |

| Fmoc-β-Ala-OH / Fmoc-β-Ala-Lys(Trt)-OH | Side reaction during synthesis of Fmoc-amino acid | Insertion of β-alanine | Source materials with specified low levels of β-alanine impurities. nih.gov |

| Side-chain unprotected Fmoc-Lys-OH | Incomplete tritylation or premature deprotection | Branched peptides | Use of orthogonally protected lysine (B10760008). peptide.com |

Control of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during peptide synthesis, particularly for certain amino acids like histidine and cysteine. nih.govnih.gov While lysine is generally less prone to racemization, the conditions used for carboxyl group activation and coupling can influence its chiral purity. The use of carbodiimide (B86325) reagents in combination with additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is known to suppress racemization. nih.gov Pre-activation time and the choice of base can also play a role. nih.gov For instance, the use of sterically hindered bases like diisopropylethylamine (DIEA) is preferred over less hindered ones to minimize racemization. It is crucial to employ coupling conditions that are both efficient and minimize the risk of epimerization. nih.gov

Interplay with Solvent Systems and Reaction Conditions

The choice of solvent is critical in SPPS, as it must effectively solvate the resin, the growing peptide chain, and the reagents. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties. researchgate.net However, the solubility of this compound and other Trt-protected amino acids can be poor in some "greener" alternative solvents like triethyl phosphate (B84403) (TEP). tandfonline.com This can lead to incomplete reactions and lower yields. The reaction temperature also plays a role; while elevated temperatures can increase reaction rates, they can also promote side reactions like racemization. nih.gov

Undesired Side Reactions and Mitigation Strategies

Several undesired side reactions can occur during the utilization of this compound in peptide synthesis. One notable issue is the premature removal of the Fmoc group by the free ε-amino group of a lysine residue within the peptide chain, leading to the formation of a branched peptide. researchgate.net This intramolecular reaction is more likely to occur if the deprotection of the N-terminal Fmoc group is slow or incomplete, leaving the ε-amino group exposed to the basic conditions for an extended period. Minimizing the time the resin is in a non-acidic state before the next coupling step can help suppress this side reaction. researchgate.net

During the final TFA cleavage, the liberated trityl cation is a reactive electrophile that can modify sensitive residues like tryptophan and cysteine. sigmaaldrich.comrsc.org The inclusion of scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail is essential to trap these reactive species and prevent side product formation. peptide.com

Premature Fmoc Deprotection by Basic Lysine Epsilon-Amine

A notable challenge when using lysine derivatives in Fmoc-SPPS is the premature cleavage of the N-terminal Fmoc group. This side reaction can be initiated by a primary amine with sufficient basicity within the peptide sequence, such as the ε-amino group of a lysine residue. researchgate.net The free ε-amino group of a lysine can act as an internal base, causing the undesired removal of the Fmoc group from the N-terminus of the growing peptide chain. researchgate.net

This premature deprotection is particularly problematic in peptide sequences that contain multiple lysine residues or have a lysine at the C-terminus. The mechanism involves the ε-amino group of a lysine side-chain abstracting a proton from the C9 position of the fluorenyl ring of the N-terminal Fmoc group. This action initiates the β-elimination reaction, leading to the cleavage of the Fmoc group and exposing the N-terminal amine. This can result in the formation of deletion sequences if the premature deprotection goes unnoticed. While the Trt group is intended to mask the ε-amino group, its lability can sometimes contribute to this issue if it is unintentionally removed or compromised during synthesis. This side-reaction is not observed with the β-amino side-chain of diaminopropionic acid (Dapa) or the α-amino group itself. researchgate.net

To mitigate this, strategies such as using specific coupling/neutralization protocols with Mtt protection or tandem deprotection-coupling reactions with Alloc protection have been suggested. researchgate.net Another approach involves using coupling reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), which create slightly acidic conditions that protonate the lysine side-chain, rendering it unable to cause Fmoc deprotection. peptide.com

Table 1: Factors Influencing Premature Fmoc Deprotection

| Factor | Influence on Premature Deprotection | Mechanistic Rationale |

|---|---|---|

| Peptide Sequence | Higher incidence in peptides with multiple or C-terminal lysine residues. | Increased local concentration of basic ε-amino groups enhances the rate of intramolecular base-catalyzed Fmoc cleavage. researchgate.net |

| Amino Group Basicity | Dependent on the pKa of the side-chain amino group. | Sufficiently basic primary amines, like the ε-amino of lysine, can initiate Fmoc removal. researchgate.net |

| Protecting Group Strategy | Use of alternative orthogonal protecting groups (e.g., Mtt, Alloc) or specific coupling conditions. | Can prevent the ε-amino group from acting as an internal base. researchgate.netpeptide.com |

Aspartimide Formation and Related Rearrangements (contextual, if Lys-related)

Aspartimide formation is a significant side reaction in Fmoc-SPPS, primarily affecting aspartic acid (Asp) residues. nih.gov It occurs through intramolecular cyclization, where the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue. This reaction is catalyzed by both acids and bases and is highly dependent on the C-terminal neighboring amino acid. nih.goviris-biotech.de Sequences such as Asp-Gly, Asp-Asn, and Asp-Arg are particularly prone to this rearrangement. nih.gov

While not directly caused by lysine, the presence of a nearby lysine residue can influence the reaction environment. The basicity of the lysine ε-amino group can create a localized basic microenvironment, potentially facilitating the proton abstraction required for aspartimide formation.

Once formed, the aspartimide intermediate is unstable and can undergo several reactions. It can be hydrolyzed to form a mixture of D- and L-α- and β-peptides or react with piperidine (the Fmoc deprotection reagent) to form racemic α- and β-piperidide adducts. iris-biotech.dediva-portal.org These by-products are often difficult to separate from the target peptide. nih.gov To minimize aspartimide formation, the use of bulkier side-chain protecting groups on the aspartic acid or the incorporation of backbone-protecting groups like 2,4-dimethylbenzyl (Dmb) is recommended. iris-biotech.deiris-biotech.de

T-butylated Side Product Formation

During the final cleavage step in Fmoc-SPPS, which typically employs a strong acid like trifluoroacetic acid (TFA), acid-labile side-chain protecting groups are removed. thermofisher.com The cleavage of tert-butyl (tBu)-based protecting groups, commonly used for residues like Ser, Thr, Tyr, Asp, and Glu, generates reactive tert-butyl cations. nih.govthermofisher.com These electrophilic species can subsequently alkylate nucleophilic residues within the peptide chain. researchgate.net

The ε-amino group of lysine, once deprotected, is a nucleophilic site susceptible to this tert-butylation. acs.org Similarly, the indole (B1671886) ring of tryptophan and the thiol of cysteine are also common targets for this side reaction. thermofisher.comacs.org This results in the formation of a tert-butylated side product, which adds 56 Da to the peptide's mass and can be challenging to remove during purification. upf.edu

To prevent this, scavengers are added to the cleavage cocktail. researchgate.net Scavengers are nucleophilic compounds that trap the reactive carbocations before they can modify the peptide. thermofisher.com Common scavengers include water, triisopropylsilane (TIS), and thioanisole. researchgate.netresearchgate.net Water is effective against t-butyl cations, while TIS is particularly good at scavenging trityl cations. researchgate.netacs.org The choice and combination of scavengers are critical to minimize alkylation side products and ensure the integrity of the final peptide. thermofisher.comacs.org

Table 2: Common Side Products and Mitigation Strategies in Peptides Containing Lysine

| Side Product | Causal Factor | Consequence | Mitigation Strategy |

|---|---|---|---|

| Deletion Sequences | Premature Fmoc deprotection by the lysine ε-amino group. researchgate.net | Formation of truncated peptides missing one or more amino acids. | Use of specific coupling protocols or alternative orthogonal protecting groups. researchgate.netpeptide.com |

| Aspartimide-related impurities | Intramolecular cyclization of a neighboring aspartic acid residue. nih.gov | Formation of isomeric (α/β, D/L) peptides and piperidide adducts. iris-biotech.de | Use of bulky Asp protecting groups or backbone protection. iris-biotech.deiris-biotech.de |

| tert-butylated Peptides | Alkylation of the deprotected lysine ε-amino group by tert-butyl cations during final cleavage. thermofisher.comacs.org | Formation of a modified peptide with a +56 Da mass shift, altering its properties. upf.edu | Addition of appropriate scavengers (e.g., water, TIS) to the cleavage cocktail. researchgate.netacs.org |

Analytical Methodologies for Trt Lys Fmoc Oh and Peptide Intermediates in Research

Chromatographic Purity Assessment of Building Blocks

Chromatographic techniques are indispensable for verifying the chemical and stereoisomeric purity of Trt-Lys(Fmoc)-OH, thereby preventing the introduction of impurities into the synthetic peptide.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids, including this compound. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase.

Research Findings: A typical RP-HPLC analysis for Fmoc-amino acids uses a C18 column and a gradient elution system. For instance, a common mobile phase system consists of Solvent A (water with 0.1% trifluoroacetic acid (TFA)) and Solvent B (acetonitrile with 0.1% TFA). rsc.org The gradient is run from a low to a high percentage of Solvent B, allowing for the separation of the main compound from any impurities, such as those lacking the Fmoc or Trt group, or dipeptide contaminants. rsc.org Purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks at a specific UV wavelength, commonly 214 nm or 254 nm. rsc.orgrsc.org High-quality this compound for peptide synthesis generally exhibits a purity of ≥99.0%. cem.comcem.com

Table 1: Representative HPLC Conditions for Purity Assessment of Fmoc-Amino Acids

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Evaluation

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to ensure the enantiomeric purity of the amino acid building blocks. Chiral HPLC is the preferred method for separating and quantifying the D- and L-enantiomers of this compound. phenomenex.comcat-online.com

Research Findings: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of N-Fmoc protected amino acids. phenomenex.comrsc.orgresearchgate.net Studies have shown that columns like Lux Cellulose-2 and CHIRALPAK IC can achieve baseline resolution for a wide range of Fmoc-amino acids under reversed-phase conditions. phenomenex.comrsc.org The mobile phase often consists of a mixture of an organic modifier like acetonitrile or methanol (B129727) and an acidic additive such as TFA or formic acid. rsc.orgphenomenex.com For Trt-protected amino acids, which can be more challenging to separate, specific CSPs and mobile phase compositions are crucial for achieving adequate resolution. phenomenex.comwindows.net The enantiomeric excess (e.e.) is a critical parameter, with a requirement of ≥99.8% for high-quality synthesis. cem.com

Table 2: Chiral HPLC Enantioseparation Data for Selected N-Fmoc Amino Acids

| Compound | Chiral Stationary Phase | Mobile Phase | α (Selectivity Factor) | Rs (Resolution) |

|---|---|---|---|---|

| Fmoc-Asp(OtBu)-OH | Lux Cellulose-2 | ACN/0.1% TFA (60:40) | 1.52 | 3.2 |

| Fmoc-Tyr(tBu)-OH | Lux Cellulose-2 | ACN/0.1% TFA (60:40) | 1.89 | 5.8 |

| Fmoc-His(Trt)-OH | Lux Cellulose-2 | ACN/0.1% TFA (60:40) | 1.25 | 1.8 |

| Fmoc-Asn(Trt)-OH | Lux Cellulose-3 | ACN/0.1% TFA (60:40) | 1.35 | 2.5 |

Data adapted from studies on polysaccharide-based CSPs. phenomenex.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide essential information about the molecular structure and integrity of this compound and its subsequent peptide intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structure of synthetic molecules and monitoring reactions. Both ¹H and ¹³C NMR are used to characterize this compound. thieme-connect.de In the context of SPPS, gel-phase and magic-angle spinning (MAS) NMR techniques can be used to analyze resin-bound peptides directly, providing insights into reaction completion and potential side reactions. thieme-connect.decapes.gov.brrsc.org

Research Findings: The ¹H NMR spectrum of this compound shows characteristic signals for the protons of the Fmoc, Trt, and lysine (B10760008) moieties. The aromatic protons of the Fmoc and Trt groups appear in the downfield region (typically 7.2-7.8 ppm), while the aliphatic protons of the lysine side chain are found in the upfield region. ¹³C NMR provides complementary information, with distinct signals for the carbonyl carbons and the various aromatic and aliphatic carbons. capes.gov.br During SPPS, the disappearance of the Fmoc signals upon deprotection can be monitored to confirm the reaction's completion. thieme-connect.de

Mass Spectrometry for Molecular Confirmation and Purity

Mass Spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of this compound and to detect any impurities. Electrospray ionization (ESI) is a common ionization method for these types of molecules.

Research Findings: ESI-MS analysis of this compound will show a prominent ion corresponding to its molecular weight (610.7 g/mol ), often as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. iris-biotech.desciengine.com Tandem mass spectrometry (MS/MS) can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov This technique is invaluable for identifying impurities and characterizing peptide intermediates during synthesis. For example, after a coupling step, MS can confirm the addition of the Trt-Lys(Fmoc) residue to the growing peptide chain by the corresponding mass increase. rsc.org

Quantitative Analysis of Resin Loading and Deprotection Progress

A key aspect of SPPS is the ability to quantify the initial loading of the first amino acid onto the solid support and to monitor the efficiency of the Fmoc deprotection step in each cycle.

Research Findings: The most common method for quantifying both resin loading and deprotection progress relies on the strong UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon cleavage of the Fmoc group with a piperidine (B6355638) solution. iris-biotech.detec5usa.com A small, accurately weighed sample of the Fmoc-amino acid-loaded resin is treated with a known volume of a piperidine solution (e.g., 20% piperidine in DMF). biotage.com The absorbance of the resulting solution is then measured spectrophotometrically at approximately 301 nm. iris-biotech.debiotage.com Using the Beer-Lambert law (A = εcl), and knowing the extinction coefficient (ε) of the adduct (reported values are around 7800-8100 M⁻¹cm⁻¹), the concentration (c) and thus the amount of Fmoc group released can be calculated. iris-biotech.deresearchgate.net This value directly corresponds to the loading of the resin (in mmol/g) or the completeness of the deprotection step. biotage.com This UV monitoring can be automated in modern peptide synthesizers, allowing for real-time feedback and optimization of synthesis protocols. activotec.com

Table 3: List of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| This compound | Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-trityl-L-lysine |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| Trt | Trityl (Triphenylmethyl) |

| Boc | tert-Butoxycarbonyl |

| TFA | Trifluoroacetic acid |

| DMF | N,N-Dimethylformamide |